Defined Role as a Process Impurity in Bromhexine Hydrochloride Synthesis
This compound is specifically identified as a process-related impurity in the synthesis of the expectorant drug bromhexine hydrochloride [1]. The patent literature discloses methods for its preparation and use as a reference standard for impurity identification and quantification during drug substance manufacturing [1]. The regulatory requirement to monitor this specific impurity at defined thresholds (e.g., ≤0.20% for any individual impurity) creates a mandatory procurement need for this exact compound for analytical method development and validation .
| Evidence Dimension | Identity as a regulatory-relevant impurity standard |
|---|---|
| Target Compound Data | 2-Amino-3,5-dibromo-6-chlorobenzoic acid is an established process impurity of bromhexine hydrochloride. |
| Comparator Or Baseline | Other halogenated benzoic acid derivatives are not recognized as this specific impurity. |
| Quantified Difference | The compound is subject to impurity limit specifications (typically NMT 0.20% for unspecified impurities) in finished drug product monographs. |
| Conditions | Pharmaceutical quality control context per ICH guidelines and specific drug monographs (e.g., Bromhexine Hydrochloride). |
Why This Matters
Procurement of this specific compound is necessary to fulfill regulatory requirements for impurity profiling and method validation in bromhexine hydrochloride manufacturing.
- [1] CN104356002A - Preparation process of impurities contained in expectorant drug bromhexine hydrochloride. Google Patents. View Source
